Aluminium tris(trifluoroacetate)

Beschreibung

Contextual Significance in Modern Inorganic and Organic Chemistry

In contemporary chemical synthesis, Lewis acids are indispensable tools for catalyzing a wide array of reactions. Traditional Lewis acids, such as aluminium chloride (AlCl₃) and titanium tetrachloride (TiCl₄), are highly effective but often suffer from high moisture sensitivity, which can lead to their decomposition or deactivation. core.ac.uk This has driven research towards developing more stable and handleable Lewis acid catalysts. Metal salts of strong acids, particularly those with fluorinated anions, have emerged as a promising class of alternative catalysts.

Aluminium tris(trifluoroacetate) fits within this modern context as a potent Lewis acid. The trifluoroacetate (B77799) ligand, derived from the strong trifluoroacetic acid, helps to enhance the acidity of the aluminium center. wikipedia.org Its utility is being investigated in various synthetic transformations. While its close relative, aluminium trifluoromethanesulfonate (B1224126) (triflate), has been more extensively studied as a catalyst for reactions like the ring-opening of epoxides and intramolecular hydroalkoxylation, the principles extend to the trifluoroacetate analogue. core.ac.uknih.gov The interest in aluminium tris(trifluoroacetate) also extends to materials science, where it serves as a precursor. For instance, it has been used in the preparation and stabilization of aluminium fluoride (B91410) sols for optical coatings and has been studied for its thermal behavior, which can lead to the formation of complex cage compounds. iucr.orgrsc.org

Historical Development and Milestones in Research on Aluminium Trifluoroacetates

The history of aluminium itself dates back to the early 19th century, with its isolation first announced by Hans Christian Ørsted in 1825 and later refined by Friedrich Wöhler. wikipedia.orgfremarqinnovations.com However, the metal remained a precious commodity until the development of the Hall-Héroult and Bayer processes in the late 1880s, which enabled industrial-scale production. wikipedia.orgtotalmateria.com This newfound availability spurred extensive research into its chemical properties and compounds.

The study of aluminium carboxylates, like aluminium triacetate, became more common as organic and coordination chemistry advanced. wikipedia.org The specific development of fluorinated aluminium salts is tied to the broader rise of organofluorine chemistry in the 20th century. Trifluoroacetic acid (TFA), the precursor to the trifluoroacetate anion, became a widely used reagent in organic synthesis due to its unique properties. wikipedia.orgresearchgate.netresearchgate.net The methods for preparing metal salts of TFA, such as by neutralizing the acid with a metal carbonate or hydroxide (B78521), were established, paving the way for the synthesis of compounds like aluminium tris(trifluoroacetate). google.com While specific historical milestones for the initial synthesis and characterization of aluminium tris(trifluoroacetate) are not as prominently documented as those for the elemental metal, its investigation is a logical extension of the advancements in both aluminium chemistry and organofluorine chemistry.

Scope and Objectives of Academic Inquiry into Aluminium Tris(trifluoroacetate) Chemistry

Current academic research into aluminium tris(trifluoroacetate) is multifaceted, focusing on elucidating its fundamental properties and expanding its practical applications. The primary objectives of these inquiries can be categorized as follows:

Exploration of Catalytic Activity: A major goal is to systematically investigate and harness the Lewis acidic nature of aluminium tris(trifluoroacetate) as a catalyst in organic synthesis. Researchers aim to define its efficacy in promoting known reactions and to discover novel transformations. This involves studying its reactivity, selectivity, and compatibility with various functional groups, drawing parallels to the well-documented catalytic systems based on aluminium triflate. nih.govacs.orgsigmaaldrich.com

Precursor for Advanced Materials: The compound is a valuable precursor for creating novel inorganic and hybrid materials. A key research objective is to control its decomposition or reaction pathways to synthesize materials with desired structures and properties. For example, the thermolysis of aluminium tris(trifluoroacetate) has been shown to yield complex mixed-metal cage structures, indicating its potential in constructing molecule-based materials. iucr.org Furthermore, its role in fluorolytic sol-gel synthesis is being explored to create specialized optical materials like anti-reflecting coatings. rsc.org

Structural and Mechanistic Elucidation: A fundamental objective is to thoroughly characterize the structural and electronic properties of aluminium tris(trifluoroacetate). This includes detailed analysis of its crystal structure and its behavior in solution. iucr.org Understanding the coordination environment of the aluminium center and its interactions with substrates is crucial for designing rational catalytic cycles and explaining reaction outcomes. These investigations often employ a combination of experimental techniques (e.g., NMR, X-ray diffraction) and theoretical calculations, similar to approaches used for related metal triflates. nih.gov

Data Tables

Table 1: Physicochemical Properties of Aluminium Tris(trifluoroacetate)

| Property | Value |

| CAS Number | 36554-89-9 alfa-chemistry.comapolloscientific.co.uk |

| Molecular Formula | C₆AlF₉O₆ alfa-chemistry.com |

| Molecular Weight | 366.03 g/mol alfa-chemistry.com |

| Synonyms | Aluminum trifluoroacetate, Aluminium trifluoroacetate 97% alfa-chemistry.com |

| IUPAC Name | aluminum;2,2,2-trifluoroacetate alfa-chemistry.com |

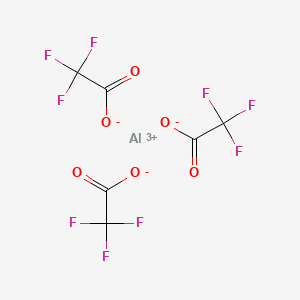

Structure

2D Structure

Eigenschaften

IUPAC Name |

aluminum;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYDXYVSFFWRER-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6AlF9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626829 | |

| Record name | Aluminium tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36554-89-9 | |

| Record name | Aluminium tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Aluminium Tris Trifluoroacetate

Direct Synthesis Routes from Aluminium Precursors and Trifluoroacetic Acid

The most straightforward approach to Aluminium tris(trifluoroacetate) involves the direct reaction of an appropriate aluminium-containing starting material with trifluoroacetic acid (TFA). The choice of the aluminium precursor is critical and influences the reaction conditions required.

Solvothermal Synthesis Approaches for Aluminium Tris(trifluoroacetate)

Solvothermal synthesis, a method utilizing solvents under elevated temperatures and pressures, offers a pathway to crystalline materials. While specific solvothermal syntheses for bulk Aluminium tris(trifluoroacetate) are not extensively detailed in the literature, the principles of this method can be applied. For instance, the reaction of aluminum powder or alumina (B75360) (Al₂O₃) with trifluoroacetic acid in a sealed autoclave containing a suitable solvent like ethanol (B145695) or a high-boiling point ether could potentially yield the desired product. The elevated temperature and pressure would enhance the reactivity of the aluminum precursor and facilitate the formation of a crystalline product.

In a related context, trifluoroacetic acid has been used to modify the surface of aluminum fluoride (B91410) nanoparticles prepared via a fluorolytic sol-gel route. researchgate.netrsc.orgnih.gov This surface modification, which prevents agglomeration, inherently involves the reaction of trifluoroacetic acid with the aluminum species on the nanoparticle surface, forming trifluoroacetate (B77799) linkages. researchgate.netrsc.org

Non-Aqueous Preparative Methods for Anhydrous Aluminium Tris(trifluoroacetate)

The preparation of anhydrous Aluminium tris(trifluoroacetate) is crucial for applications where the presence of water would be detrimental, such as in moisture-sensitive catalytic reactions. The synthesis of other anhydrous metal trifluoroacetates often involves the use of trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) to consume any water present. A similar strategy can be employed for the aluminum analogue.

One potential non-aqueous route involves the reaction of anhydrous aluminum chloride (AlCl₃) with an excess of trifluoroacetic acid or a mixture of trifluoroacetic acid and its anhydride. The reaction would proceed with the evolution of hydrogen chloride gas, driving the reaction to completion. The use of a non-aqueous solvent, such as dichloromethane (B109758) or diethyl ether, would be necessary to facilitate the reaction and subsequent isolation of the anhydrous product. It is important to note that anhydrous aluminum chloride is a powerful Lewis acid and can form adducts with ethereal solvents. wikipedia.org

Another approach is the azeotropic removal of water. For the synthesis of anhydrous alkali metal trifluoroacetates, a process involving the neutralization of trifluoroacetic acid in an alcohol followed by azeotropic distillation with a hydrocarbon like toluene (B28343) has been described. google.com A similar principle could be adapted for Aluminium tris(trifluoroacetate), where the hydrated product is treated with a suitable solvent system to remove water azeotropically.

Mechanochemical Synthesis Strategies for Aluminium Tris(trifluoroacetate)

Indirect Synthesis of Aluminium Tris(trifluoroacetate) via Ligand Exchange or Metathesis Reactions

Indirect methods provide alternative pathways to Aluminium tris(trifluoroacetate), often starting from more readily available aluminum compounds and involving the exchange of ligands.

Transformation from Aluminium Halides

The reaction of anhydrous aluminum chloride (AlCl₃) with a trifluoroacetate salt, such as silver trifluoroacetate (AgO₂CCF₃), in a suitable non-aqueous solvent like acetonitrile (B52724) or nitromethane (B149229) represents a classic metathesis reaction. The precipitation of the insoluble silver chloride (AgCl) would drive the reaction towards the formation of Aluminium tris(trifluoroacetate) in solution. Subsequent filtration and removal of the solvent would yield the desired product.

Alternatively, as mentioned in the non-aqueous preparation, direct reaction with trifluoroacetic acid is also a viable transformation route from aluminum halides. wikipedia.org

| Precursor | Reagent | Solvent | Product | Byproduct |

| Anhydrous Aluminium Chloride (AlCl₃) | Silver Trifluoroacetate (AgO₂CCF₃) | Acetonitrile | Aluminium tris(trifluoroacetate) | Silver Chloride (AgCl) |

| Anhydrous Aluminium Chloride (AlCl₃) | Trifluoroacetic Acid (CF₃COOH) | Dichloromethane | Aluminium tris(trifluoroacetate) | Hydrogen Chloride (HCl) |

Conversion from Aluminium Alkoxides or Carboxylates

Aluminium alkoxides, such as aluminium isopropoxide (Al(O-i-Pr)₃), are excellent precursors for the synthesis of aluminum carboxylates through ligand exchange. wikipedia.org The reaction of aluminium isopropoxide with three equivalents of trifluoroacetic acid would lead to the formation of Aluminium tris(trifluoroacetate) and isopropanol (B130326) as a byproduct. The reaction can typically be driven to completion by removing the volatile isopropanol by distillation.

Similarly, a ligand exchange reaction can be envisioned starting from a different aluminum carboxylate, such as aluminum acetate (B1210297) (Al(O₂CCH₃)₃). By treating aluminum acetate with an excess of trifluoroacetic acid, the acetate ligands could be displaced by trifluoroacetate ligands. The success of this reaction would depend on the relative acidities and volatilities of acetic acid and trifluoroacetic acid, with the more volatile acetic acid being removed to shift the equilibrium towards the product.

| Precursor | Reagent | Byproduct |

| Aluminium Isopropoxide (Al(O-i-Pr)₃) | Trifluoroacetic Acid (CF₃COOH) | Isopropanol |

| Aluminium Acetate (Al(O₂CCH₃)₃) | Trifluoroacetic Acid (CF₃COOH) | Acetic Acid |

Exploration of Green Chemistry Principles in Aluminium Tris(trifluoroacetate) Synthesis

The application of green chemistry principles to the synthesis of aluminium tris(trifluoroacetate) is an emerging area of interest, driven by the need for more environmentally benign and sustainable chemical processes. While dedicated studies on the green synthesis of this specific compound are not abundant, principles from related syntheses of aluminium carboxylates and other metal trifluoroacetates can be applied and explored. Key areas of focus include the use of safer solvents, solvent-free synthesis, energy efficiency, and atom economy.

A significant advancement in the green synthesis of related compounds is the development of solvent-free methods. For instance, carboxylate-substituted alumina nanoparticles have been successfully synthesized using a solvent-free mechanical shear method. rsc.orgrsc.org This process involves the reaction of boehmite, a form of aluminium oxide hydroxide (B78521), with carboxylic acids in a high-shear mixer. rsc.org This approach dramatically reduces reaction times and eliminates the need for organic solvents, which are often hazardous and contribute to environmental pollution. rsc.org The principles of this solvent-free mechanochemical approach could potentially be adapted for the synthesis of aluminium tris(trifluoroacetate) from an appropriate aluminium precursor and trifluoroacetic acid.

The choice of solvent is a critical aspect of green chemistry. In conventional syntheses of metal trifluoroacetates, organic solvents are common. However, research into the synthesis of other metal trifluoroacetates, such as those of iron and lanthanum, has demonstrated the use of water as a more environmentally friendly solvent. rsc.orgnih.gov Furthermore, some syntheses are performed under solvent-free conditions, which is a significant green advantage. rsc.orgresearchgate.net The development of water-compatible or solvent-free synthetic routes for aluminium tris(trifluoroacetate) would represent a substantial step forward in its green production.

The following table summarizes some green chemistry approaches that have been applied to the synthesis of related metal carboxylates and could be explored for aluminium tris(trifluoroacetate).

| Green Chemistry Principle | Application in Related Syntheses | Potential for Aluminium Tris(trifluoroacetate) Synthesis |

|---|---|---|

| Solvent-Free Synthesis | Mechanical shear mixing of boehmite and carboxylic acids to produce carboxylate-substituted alumina nanoparticles. rsc.orgrsc.org | Direct reaction of a solid aluminium precursor (e.g., aluminium hydroxide) with trifluoroacetic acid under mechanochemical conditions. |

| Use of Greener Solvents | Use of water as a solvent for the synthesis of other metal trifluoroacetates. rsc.orgnih.gov | Development of an aqueous synthetic route, though the high reactivity of aluminium precursors with water would need to be carefully managed. |

| Catalyst Recyclability | Development of silica-supported, recyclable iron and lanthanum trifluoroacetate catalysts. rsc.orgnih.gov | If a catalyst were required for the synthesis, designing a heterogeneous, recyclable catalyst would be a key green objective. |

| Atom Economy | Synthesis of lanthanum trifluoroacetate from lanthanum acetate and trifluoroacetic acid, where the primary byproduct is acetic acid, which can potentially be recovered. nih.gov | Optimizing reaction conditions to ensure high conversion of the aluminium precursor and trifluoroacetic acid to the final product, minimizing waste. |

Mechanistic Investigations of Aluminium Tris(trifluoroacetate) Formation Reactions

Detailed mechanistic studies specifically on the formation of aluminium tris(trifluoroacetate) are not extensively reported in the scientific literature. However, a plausible reaction mechanism can be inferred from the known reactivity of aluminium compounds, such as aluminium alkoxides and aluminium chloride, with carboxylic acids, and the general principles of Lewis acid-base chemistry. wikipedia.org

The synthesis of aluminium carboxylates often involves the reaction of an aluminium precursor with a carboxylic acid. researchgate.net A common precursor is aluminium isopropoxide. wikipedia.orgslideshare.net In this case, the reaction with trifluoroacetic acid is expected to proceed via a series of acid-base and substitution reactions. Trifluoroacetic acid is a strong acid (pKa ≈ 0.23) and will readily protonate the isopropoxide ligand of the aluminium isopropoxide. This protonation makes the isopropoxide a better leaving group (isopropanol). The trifluoroacetate anion then acts as a nucleophile, attacking the electron-deficient aluminium center and displacing the isopropanol. This process would occur in a stepwise manner until all three isopropoxide ligands are replaced by trifluoroacetate ligands.

The proposed mechanistic steps for the reaction of aluminium isopropoxide with trifluoroacetic acid are as follows:

Protonation of the alkoxide: Al(OPrⁱ)₃ + CF₃COOH → [Al(OPrⁱ)₂(HOPrⁱ)]⁺[CF₃COO]⁻

Nucleophilic substitution: [Al(OPrⁱ)₂(HOPrⁱ)]⁺[CF₃COO]⁻ → Al(OPrⁱ)₂(OCOCF₃) + iPrOH

This sequence would be repeated two more times to yield the final product, Al(OCOCF₃)₃.

Alternatively, if aluminium chloride (AlCl₃) is used as the precursor, the reaction mechanism would be different. Aluminium chloride is a strong Lewis acid. wikipedia.org It would readily form an adduct with trifluoroacetic acid. The subsequent step would involve the elimination of hydrogen chloride (HCl), driven by the formation of the stable Al-O bond. This process would also occur stepwise.

A study on the reaction of aluminium alkoxides with mercaptocarboxylic acids indicated that the reaction is quite facile, suggesting that the carboxylic acid group readily reacts with the aluminium alkoxide. researchgate.net This supports the proposed mechanism involving protonation and substitution.

The following table outlines the probable key stages in the formation of aluminium tris(trifluoroacetate) from different precursors.

| Precursor | Key Mechanistic Steps | Byproducts |

|---|

| Aluminium Isopropoxide | 1. Protonation of the isopropoxide ligand by trifluoroacetic acid. 2. Nucleophilic attack by the trifluoroacetate anion. 3. Elimination of isopropanol. | Isopropanol | | Aluminium Hydroxide | 1. Protonation of the hydroxide ligand by trifluoroacetic acid. 2. Formation of a water molecule as a leaving group. 3. Coordination of the trifluoroacetate anion. | Water | | Aluminium Chloride | 1. Formation of a Lewis acid-base adduct between AlCl₃ and trifluoroacetic acid. 2. Elimination of hydrogen chloride. | Hydrogen Chloride |

Further detailed kinetic and computational studies would be necessary to fully elucidate the precise mechanism, including the nature of any intermediates and transition states involved in the formation of aluminium tris(trifluoroacetate).

Advanced Structural Elucidation and Spectroscopic Characterization of Aluminium Tris Trifluoroacetate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Coordination Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and the coordination environment of the aluminium ion in aluminium tris(trifluoroacetate). The analysis focuses on the characteristic vibrational modes of the trifluoroacetate (B77799) ligand and the Al-O bonds.

The trifluoroacetate (TFA) ligand (CF₃COO⁻) has several characteristic vibrational modes. The most significant are the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and their separation (Δν = νₐsym - νₛym) are diagnostic of the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

In addition to the carboxylate stretches, the C-F and C-C stretching vibrations of the trifluoromethyl group are prominent in the spectra. The Al-O stretching vibrations typically appear in the lower frequency region (below 600 cm⁻¹) and are direct probes of the coordination environment of the aluminium center. researchgate.net For instance, in tris(acetylacetonato)aluminium(III), the Al-O stretching and bending modes are observed around 450-420 cm⁻¹ and 990-740 cm⁻¹, respectively. researchgate.net

Interactive Table 1: Expected FT-IR and Raman Vibrational Modes for Aluminium Tris(trifluoroacetate)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Comments |

|---|---|---|---|

| Asymmetric COO⁻ Stretch (νₐsym) | 1650 - 1750 | FT-IR, Raman | Position is sensitive to coordination mode. |

| Symmetric COO⁻ Stretch (νₛym) | 1400 - 1470 | FT-IR, Raman | The separation Δν (νₐsym - νₛym) helps determine coordination. |

| C-F Stretches | 1100 - 1300 | FT-IR, Raman | Typically strong absorptions in IR due to high polarity. |

| C-C Stretch | 800 - 900 | FT-IR, Raman |

The low and nearly featureless background signal of substrates like aluminium foil makes it a suitable alternative to more expensive options for acquiring IR or Raman spectra of such compounds without interference. uclan.ac.ukrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. For aluminium tris(trifluoroacetate), ¹⁹F and ²⁷Al NMR are particularly informative, providing details on the electronic environment of the fluorine atoms and the coordination geometry of the aluminium ion, respectively.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent technique for studying fluorinated compounds. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. For the trifluoroacetate group, the three fluorine atoms are chemically equivalent under conditions of free rotation and are expected to give a single resonance signal.

The chemical shift (δ) for trifluoroacetyl (TFA) groups typically appears in a range of -67 to -85 ppm relative to a CFCl₃ standard. researchgate.net The precise chemical shift is influenced by factors such as solvent polarity and the nature of the cation to which the trifluoroacetate is coordinated. This sensitivity allows for the detection of different coordination environments or the presence of isomeric forms in solution. In the solid state, ¹⁹F NMR can provide information on the number of crystallographically distinct fluorine sites.

Aluminium-27 is a quadrupolar nucleus (spin I = 5/2) with 100% natural abundance. Its NMR spectra are characterized by chemical shifts and quadrupole coupling constants that are highly dependent on the symmetry and nature of the aluminium coordination sphere. researchgate.net

The ²⁷Al chemical shift provides direct information about the coordination number of the aluminium atom. Generally, distinct chemical shift ranges are associated with different coordination numbers:

Octahedral (6-coordinate) Al: δ ≈ 0 ppm (relative to [Al(H₂O)₆]³⁺)

Tetrahedral (4-coordinate) Al: δ ≈ 50-80 ppm

Pentahedral (5-coordinate) Al: δ ≈ 30-40 ppm

For aluminium tris(trifluoroacetate), the aluminium ion is expected to be octahedrally coordinated by oxygen atoms from the three bidentate trifluoroacetate ligands, resulting in a hexacoordinated environment. Therefore, a signal in the region around 0 ppm would be anticipated. For example, a related hexacoordinated complex, tris(1,3-diisopropyltriazenide)aluminium(III), exhibits a broad ²⁷Al NMR signal at 25.1 ppm. nih.gov

The width of the ²⁷Al NMR signal is also highly informative. For aluminium ions in highly symmetric environments, such as a perfect octahedron, a relatively sharp signal is observed. Any distortion from this symmetry leads to a larger electric field gradient at the nucleus, resulting in significant quadrupolar broadening of the NMR signal. A broad signal for aluminium tris(trifluoroacetate) would suggest a distorted octahedral geometry around the aluminium center.

Interactive Table 2: Representative ²⁷Al NMR Data for Hexacoordinated Aluminium Complexes

| Compound | Solvent/State | Coordination | Chemical Shift (δ) / ppm | Linewidth/Appearance |

|---|---|---|---|---|

| [Al(H₂O)₆]³⁺ | Aqueous | Octahedral | 0 | Sharp (Reference) |

| Tris(acetylacetonato)aluminium(III) | CDCl₃ | Octahedral | ~0 | Sharp |

| Tris(1,3-diisopropyltriazenide)aluminium(III) | C₆D₆ | Octahedral | 25.1 | Broad |

Data compiled from general chemical knowledge and reference nih.gov.

X-ray Diffraction Techniques for Crystal and Molecular Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD techniques provide critical information about the molecular structure and bulk crystalline properties of a material.

For aluminium tris(trifluoroacetate), there are no reports in the surveyed literature of a successful single-crystal structure determination. Research on the thermal behavior of Al(O₂CCF₃)₃ indicates that obtaining suitable crystals of the pure compound is difficult. iucr.org In one study, the thermolysis of Al(O₂CCF₃)₃ in the presence of zinc powder did not yield crystals of the starting material but instead produced a complex mixed-metal cage compound, [AlZn(μ₄-O)(O₂CCF₃)₃]₄. iucr.org The structure of this derivative was determined, revealing an octahedral coordination for the aluminium atoms, with bridging trifluoroacetate ligands. iucr.org This finding suggests that while the pure compound is difficult to crystallize, its trifluoroacetate ligands readily participate in forming more complex, stable crystalline architectures.

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystallinity of a sample. The technique involves directing X-rays at a finely powdered sample and measuring the scattering angles, which results in a diffraction pattern unique to a specific crystalline phase. youtube.com This pattern serves as a "fingerprint" for identifying the compound and can be used to assess its purity and crystallinity. youtube.com

A highly crystalline material produces a pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline material results in a pattern with broad, diffuse humps. researchgate.net Given the challenges in obtaining single crystals of aluminium tris(trifluoroacetate), it is plausible that the compound, when synthesized, may be amorphous or have low crystallinity. An amorphous nature would be consistent with the difficulties encountered in single-crystal growth experiments. iucr.org A PXRD analysis would be essential to confirm the phase and degree of crystalline order of any synthesized batch of aluminium tris(trifluoroacetate).

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. For Aluminium tris(trifluoroacetate), XAS at the Al K-edge can provide detailed information about the coordination environment of the aluminum atom.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. In the case of Aluminium tris(trifluoroacetate), the aluminum is in the +3 oxidation state. The precise energy and shape of the absorption edge would be indicative of the coordination number and the nature of the bonding with the trifluoroacetate ligands. Theoretical calculations and comparisons with known aluminum-oxygen standards would be essential for a detailed interpretation of the XANES spectra.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment around the central aluminum atom, including bond distances and coordination numbers. Analysis of the EXAFS oscillations would allow for the determination of the Al-O bond lengths. It is expected that the aluminum center is coordinated to oxygen atoms from the trifluoroacetate ligands. The number of coordinating oxygen atoms and their precise distances can be extracted from the EXAFS data, confirming the local structure around the aluminum ion.

Table 1: Expected XAS Data for Aluminium Tris(trifluoroacetate)

| Parameter | Expected Value/Information |

|---|---|

| Al K-edge Energy | Characteristic for Al(III) in an oxygen-rich environment |

| XANES Features | Pre-edge features indicative of local symmetry; main edge position confirms +3 oxidation state |

| EXAFS-derived Al-O distance | Expected to be in the range of 1.85 - 1.95 Å |

| Coordination Number | Likely to be 6, corresponding to an octahedral coordination environment |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Associated with Aluminium Tris(trifluoroacetate) (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. In its pure, monomeric state, Aluminium tris(trifluoroacetate) is a diamagnetic compound. The aluminum cation is in the +3 oxidation state with a closed-shell electronic configuration ([Ne]), and the trifluoroacetate ligands also lack unpaired electrons. Therefore, pure Aluminium tris(trifluoroacetate) would be EPR silent.

However, EPR spectroscopy could be applicable under specific circumstances where paramagnetic species are introduced or generated. For instance, if the compound is subjected to high-energy radiation, it could lead to the formation of radical species that could be detected by EPR. Additionally, if the Aluminium tris(trifluoroacetate) is used as a precursor or in a formulation containing paramagnetic transition metal impurities, EPR could be used to detect and characterize these impurity centers. In such a case, the EPR spectrum would be characteristic of the specific paramagnetic ion and its local environment within the Aluminium tris(trifluoroacetate) matrix.

Mass Spectrometry for Molecular Fragmentation and Speciation Studies of Aluminium Tris(trifluoroacetate)

Mass spectrometry is a crucial tool for determining the molecular weight and studying the fragmentation pathways of compounds. For Aluminium tris(trifluoroacetate), techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed to generate gas-phase ions for analysis.

The mass spectrum of Aluminium tris(trifluoroacetate) would be expected to show a parent ion peak corresponding to the intact molecule, although this may be of low abundance depending on the ionization technique and conditions. More prominent peaks would likely correspond to fragments resulting from the sequential loss of trifluoroacetate ligands.

A plausible fragmentation pathway would involve the initial loss of a trifluoroacetate radical or anion, leading to the formation of [Al(CF₃COO)₂]⁺. This species could then undergo further fragmentation by losing another trifluoroacetate group to form [Al(CF₃COO)]²⁺ or [Al(CF₃COO)]⁺ with the loss of a neutral fragment. The presence of the trifluoromethyl group would give rise to characteristic isotopic patterns and fragment ions, such as [CF₃]⁺.

Table 2: Plausible Mass Spectrometry Fragments of Aluminium Tris(trifluoroacetate)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

|---|---|

| 366.0 | [Al(CF₃COO)₃]⁺ (Parent Ion) |

| 253.0 | [Al(CF₃COO)₂]⁺ |

| 140.0 | [Al(CF₃COO)]⁺ |

| 69.0 | [CF₃]⁺ |

Note: The m/z values are calculated based on the most abundant isotopes (²⁷Al, ¹²C, ¹⁶O, ¹⁹F).

High-Resolution Microscopy for Morphological and Microstructural Characterization of Aluminium Tris(trifluoroacetate) Crystals

High-resolution microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology and microstructure of crystalline materials like Aluminium tris(trifluoroacetate).

TEM, on the other hand, can provide information about the internal structure of the crystals. By analyzing electron diffraction patterns obtained through TEM, the crystal system and lattice parameters can be determined. High-resolution TEM (HRTEM) can even visualize the atomic lattice, providing direct evidence of the crystalline perfection and revealing any dislocations or other lattice defects. The preparation of samples for TEM would be critical and would likely involve dispersing the crystalline powder onto a carbon-coated grid.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Aluminium tris(trifluoroacetate) |

| Aluminum |

| Trifluoroacetate |

| Carbon |

| Oxygen |

Chemical Reactivity and Mechanistic Pathways of Aluminium Tris Trifluoroacetate

Lewis Acidity and Electrophilic Activation in Organic Transformations

The trivalent aluminium ion (Al³⁺) is inherently a strong Lewis acid. In Aluminium tris(trifluoroacetate), the three trifluoroacetate (B77799) ligands, with their highly electronegative fluorine atoms, exert a powerful negative inductive effect (-I effect). This effect withdraws electron density from the aluminium center, significantly increasing its electrophilicity and its ability to accept electron pairs from donor molecules (Lewis bases). This enhanced Lewis acidity makes it a potent activator for a variety of organic functional groups, facilitating numerous transformations.

As a hard Lewis acid, the aluminium center in Aluminium tris(trifluoroacetate) exhibits a strong affinity for hard Lewis bases, particularly those containing oxygen donor atoms. researchgate.net It readily forms coordination complexes with a range of oxygen-containing organic molecules, such as ethers, ketones, aldehydes, and esters. This interaction typically involves the donation of a lone pair of electrons from the oxygen atom to an empty orbital on the aluminium atom, forming a coordinate covalent bond.

This coordination activates the substrate. For instance, when coordinated to a carbonyl group, the aluminium atom withdraws electron density from the carbonyl oxygen. This polarization makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This principle is fundamental to its role as a catalyst in reactions like acylations and esterifications. The resulting complexes are often octahedral in geometry, with the aluminium center coordinating to the donor ligands. core.ac.uk

Table 4.1: Interaction of Aluminium Tris(trifluoroacetate) with Oxygen-Donor Ligands

| Ligand Type | Example Substrate | Nature of Interaction | Result of Interaction |

|---|---|---|---|

| Carbonyl | Acetone, Ethyl Acetate (B1210297) | Coordination of Al³⁺ to the carbonyl oxygen. | Increased electrophilicity of the carbonyl carbon. |

| Ether | Diethyl ether, Tetrahydrofuran (THF) | Formation of an adduct via the ether oxygen. | Activation of the ether for cleavage or other reactions. |

| Alcohol | Methanol, Ethanol (B145695) | Coordination to the hydroxyl oxygen. | Increased acidity of the hydroxyl proton, facilitating alcoholysis. |

| Carboxylate | Acetic Acid | Ligand exchange or adduct formation. | Activation for esterification or decarboxylation. |

While the affinity of Aluminium tris(trifluoroacetate) is greatest for hard oxygen donors, it also interacts with other Lewis basic sites, including nitrogen and sulfur atoms. Its coordination with nitrogen-donor ligands, such as amines and pyridines, is well-documented for analogous aluminium compounds like aluminium triflate. researchgate.net The interaction involves the lone pair on the nitrogen atom coordinating to the aluminium center. This can lead to the formation of stable adducts. However, this interaction can also be problematic in certain catalytic reactions. For example, in Friedel-Crafts reactions, if the aromatic substrate contains an amine group, the Lewis acid catalyst will preferentially coordinate with the basic amine rather than the intended acylating agent, thereby deactivating the catalyst and inhibiting the reaction. rsc.org

Interactions with softer sulfur-donor ligands, such as thiols and sulfides, are generally weaker compared to those with oxygen and nitrogen donors, consistent with Hard-Soft Acid-Base (HSAB) theory. The hard Al³⁺ ion prefers to bind to hard donors. Nevertheless, coordination can occur, leading to the activation of sulfur-containing substrates in specific synthetic contexts.

Table 4.2: Coordination with Nitrogen-Donor Ligands

| Ligand Type | Example Substrate | Nature of Interaction | Potential Outcome |

|---|---|---|---|

| Amine | Triethylamine, Aniline | Strong coordination of Al³⁺ to the nitrogen lone pair. | Formation of a stable Lewis acid-base adduct; catalyst deactivation. |

| Imine | N-Benzylideneaniline | Coordination to the imine nitrogen. | Activation of the C=N bond for nucleophilic attack. |

| Heterocycles | Pyridine | Formation of a coordination complex. | Catalyst sequestration or substrate activation. |

Ligand Exchange and Solvolysis Reactions of Aluminium Tris(trifluoroacetate) in Various Media

Aluminium tris(trifluoroacetate) can undergo ligand exchange and solvolysis reactions, where the trifluoroacetate ligands or coordinated solvent molecules are replaced by other species. The nature and extent of these reactions are highly dependent on the solvent system.

In aqueous media, Aluminium tris(trifluoroacetate) undergoes rapid hydrolysis. The aluminium ion, Al³⁺, is strongly hydrated, forming the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. core.ac.uk This complex is a Brønsted-Lowry acid, capable of donating protons from the coordinated water molecules. The acidity of the solution, measured by its pH, dictates the speciation of aluminium.

At low pH (typically below 5), the dominant species is the [Al(H₂O)₆]³⁺ ion. core.ac.uk As the pH increases, this ion undergoes successive deprotonation steps, leading to the formation of various mononuclear and polynuclear hydroxo- and oxo-bridged species. researchgate.netwikipedia.org This complex hydrolytic behavior can lead to the formation of soluble oligomers and eventually the precipitation of insoluble aluminium hydroxide (B78521), Al(OH)₃, as the solution becomes neutral or alkaline. The trifluoroacetate anions are displaced into the solution during this process.

Table 4.3: Predominant Aluminium Species in Aqueous Solution as a Function of pH

| pH Range | Predominant Aluminium Species | Description |

|---|---|---|

| < 5.0 | [Al(H₂O)₆]³⁺ |

Hexaaquaaluminium(III) ion. |

| 5.0 - 6.2 | Al(OH)²⁺, Al(OH)₂⁺ |

Mononuclear hydroxoaluminium ions. |

| > 6.2 | Al(OH)₃ (s) |

Precipitation of solid aluminium hydroxide. |

| Variable | Polynuclear species (e.g., Al₁₃, Al₃₀ clusters) |

Complex polymeric ions formed under specific concentration and pH conditions. wikipedia.org |

Aluminium tris(trifluoroacetate) is an effective catalyst for esterification reactions, proceeding via an alcoholysis mechanism. In the presence of a carboxylic acid and an alcohol, the compound acts as a Lewis acid catalyst to facilitate the formation of an ester.

The mechanism is analogous to the classic Fischer esterification but is promoted by the Lewis acid instead of a Brønsted acid. researchgate.net

Activation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid coordinates to the aluminium center. This withdrawal of electron density makes the carbonyl carbon highly electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as the nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: An intramolecular or solvent-assisted proton transfer occurs, typically from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety, converting it into a better leaving group (-OH₂⁺).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. The aluminium catalyst is regenerated and can participate in another catalytic cycle.

This catalytic approach is often favored for its efficiency under mild conditions.

Role of Aluminium Tris(trifluoroacetate) in Friedel-Crafts Type Reactions and Aromatic Acylations

The Friedel-Crafts acylation is a cornerstone of synthetic chemistry for forming carbon-carbon bonds with aromatic rings. researchgate.net These reactions require a potent Lewis acid catalyst, and Aluminium tris(trifluoroacetate) serves this role effectively. Its high Lewis acidity allows it to be used in catalytic amounts, sometimes offering an advantage over traditional catalysts like aluminium trichloride (B1173362) (AlCl₃), which is often required in stoichiometric quantities because it forms a stable complex with the product ketone. researchgate.net

The mechanism for Friedel-Crafts acylation catalyzed by Aluminium tris(trifluoroacetate) proceeds as follows:

Generation of the Acylium Ion: The catalyst reacts with the acylating agent (typically an acyl chloride or acid anhydride). The aluminium atom coordinates to the halogen or an oxygen atom of the anhydride (B1165640), facilitating the cleavage of the carbon-halogen or carbon-oxygen bond to generate a highly reactive and electrophilic acylium ion (R-C≡O⁺).

Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Catalyst Regeneration: A weak base, such as the [Al(O₂CCF₃)₃Cl]⁻ complex formed in the first step, removes a proton from the arenium ion. This restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the aluminium catalyst.

The strong electron-withdrawing nature of the trifluoroacetate ligands makes the aluminium center exceptionally electrophilic, promoting the efficient generation of the acylium ion and driving the reaction forward.

Table 4.4: Examples of Friedel-Crafts Acylations Potentially Catalyzed by Aluminium Lewis Acids

| Aromatic Substrate | Acylating Agent | Expected Product |

|---|---|---|

| Benzene | Acetyl Chloride | Acetophenone |

| Toluene (B28343) | Propionyl Chloride | 4-Methylpropiophenone (major isomer) |

| Anisole | Acetic Anhydride | 4-Methoxyacetophenone (major isomer) |

| Naphthalene (B1677914) | Benzoyl Chloride | 1-Benzoylnaphthalene or 2-Benzoylnaphthalene |

Catalytic Activity of Aluminium Tris(trifluoroacetate) in Carbon-Carbon Bond Forming Reactions

As a Lewis acid, aluminium tris(trifluoroacetate) is anticipated to catalyze a range of organic reactions by activating electrophiles. The presence of the electron-withdrawing trifluoroacetate groups enhances the electrophilicity of the aluminium center, making it a potentially potent catalyst. However, specific literature detailing its application in many common C-C bond-forming reactions is sparse. The following sections discuss its theoretical role and compare it to related, more thoroughly studied catalytic systems.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is frequently accelerated by Lewis acids. The catalyst coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby increasing the reaction rate and often enhancing stereoselectivity. While aluminium chloride (AlCl₃) is a classic catalyst for this purpose, detailed studies on the specific use of aluminium tris(trifluoroacetate) are not widely reported. acs.orgnih.govacs.org

It is reasonable to infer that Al(O₂CCF₃)₃ would function as a catalyst for Diels-Alder reactions. Its catalytic efficacy would be influenced by its solubility in the reaction medium and the steric bulk of the trifluoroacetate ligands compared to simpler halides. The general mechanism would involve the coordination of the aluminium center to a carbonyl or other Lewis basic site on the dienophile.

Table 1: Comparison of Lewis Acid Catalysts in Diels-Alder Reactions (Hypothetical and Documented)

| Catalyst | Common Substrates | General Observations |

|---|---|---|

| Aluminium tris(trifluoroacetate) | α,β-Unsaturated aldehydes and ketones with dienes | Hypothesized: Expected to show good catalytic activity due to strong Lewis acidity. Stereoselectivity may be influenced by the bulky trifluoroacetate groups. |

| Aluminium Chloride (AlCl₃) | Broad range of dienophiles and dienes | Highly reactive, often requiring stoichiometric amounts. Can promote side reactions like diene polymerization. acs.org |

| Organoaluminium Complexes | Methacrolein and cyclopentadiene (B3395910) | Can offer high conversion yields and excellent regioselectivities. nih.gov |

Aldol and Mannich reactions are fundamental carbon-carbon bond-forming reactions that create β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. These reactions are often catalyzed by acids or bases. Lewis acids, in particular, can activate the aldehyde or ketone electrophile.

There is a notable lack of direct research documenting the use of aluminium tris(trifluoroacetate) as the primary catalyst for these reactions. However, related compounds have been successfully employed. For instance, aluminium tris(2,6-diphenylphenoxide) has been used for mixed crossed Aldol condensations. nih.gov Furthermore, trifluoroacetate salts of other cations, such as morpholinium trifluoroacetate, have been shown to catalyze Aldol condensations. researchgate.netnii.ac.jp Similarly, pyridinium (B92312) trifluoroacetate has been utilized in Mannich reactions. researchgate.net

These examples suggest that the trifluoroacetate moiety is compatible with these reaction types and that an aluminium-based Lewis acid could be effective. The mechanism would proceed via the coordination of the aluminium to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by an enol, enolate, or enamine.

Table 2: Catalysts Used in Aldol and Mannich-Type Reactions

| Reaction | Catalyst | Substrates | Key Findings |

|---|---|---|---|

| Aldol Condensation | Aluminium tris(2,6-diphenylphenoxide) | Conjugated esters and aldehydes | Effective for mixed crossed Aldol condensations. nih.gov |

| Aldol Condensation | Morpholinium trifluoroacetate | Acetone with aromatic and aliphatic aldehydes | Highly efficient and practical method. researchgate.netnii.ac.jp |

| Mannich Reaction | Pyridinium trifluoroacetate | Aromatic aldehydes, ketones, and amines | Yields β-amino carbonyl compounds under solvent-free conditions. researchgate.net |

Cationic polymerization of alkenes, such as styrene, can be initiated by strong acids. While trifluoroacetic acid itself is a known powerful initiator for the polymerization of styrene, specific studies detailing the use of aluminium tris(trifluoroacetate) as an initiator are scarce. researchgate.net

The initiation mechanism would likely involve the generation of a carbocation from the monomer. This could occur either through direct protonation if trace amounts of a protic acid are present (generated from hydrolysis of the salt) or through the abstraction of a hydride or other leaving group from a co-initiator by the Lewis acidic aluminium center. The propagation would then proceed by the repeated addition of monomer units to the growing carbocationic chain end. The trifluoroacetate anion would act as the counter-ion, and its low nucleophilicity would be crucial for maintaining an active polymerizing chain.

Thermal Decomposition and Pyrolysis Pathways of Aluminium Tris(trifluoroacetate) in Inert and Reactive Atmospheres

The thermal decomposition of metal trifluoroacetates is a common route to producing metal fluorides and oxides. The specific products and decomposition temperatures depend on the metal and the surrounding atmosphere.

Studies on the pyrolysis of trifluoroacetic acid and its anhydride have identified CO, CO₂, CF₂, and CF₂O as the primary gaseous products at temperatures up to 1000°C. researchgate.net The decomposition of other metal trifluoroacetates, such as those of iron, generally occurs between 250-350°C and proceeds via decarboxylation to release a CF₃⁻ species, which can then fragment. rsc.org

For aluminium tris(trifluoroacetate), the decomposition in an inert atmosphere is expected to start with the cleavage of the Al-O bond and the fragmentation of the trifluoroacetate ligand. The primary gaseous products would likely include CO₂, CO, and various fluorocarbons like tetrafluoroethylene (B6358150) (C₂F₄) and trifluoroacetyl fluoride (B91410).

Table 3: Expected Gaseous Products from the Pyrolysis of Aluminium Tris(trifluoroacetate)

| Gaseous Product | Likely Origin |

|---|---|

| Carbon Dioxide (CO₂) | Decarboxylation of the trifluoroacetate anion. |

| Carbon Monoxide (CO) | Further decomposition of organic fragments. |

| Trifluoroacetyl fluoride (CF₃COF) | Fragmentation of the trifluoroacetate ligand. |

| Tetrafluoroethylene (C₂F₄) | Dimerization of difluorocarbene (CF₂) intermediates. |

The reaction kinetics would likely be complex, potentially involving both homogeneous gas-phase reactions and heterogeneous catalysis on the surface of the solid residue. The decomposition temperature would be influenced by the heating rate and the atmosphere.

The nature of the solid residue from the pyrolysis of aluminium tris(trifluoroacetate) is highly dependent on the atmosphere.

In an inert atmosphere (e.g., nitrogen or argon), the thermal decomposition is expected to yield aluminium fluoride (AlF₃). This is consistent with the general behavior of metal trifluoroacetates, which serve as precursors to metal fluorides. rsc.org The process would involve the progressive loss of the organic portion of the ligands, leaving behind a solid AlF₃ residue. Depending on the temperature and reaction time, different crystalline phases of AlF₃ may be formed. High-surface-area aluminium fluoride, a strong solid Lewis acid, is a potential product. rsc.org

In a reactive atmosphere , such as air or oxygen, the final product is more likely to be aluminium oxide (Al₂O₃). The presence of oxygen would lead to the combustion of the organic fragments, and at sufficiently high temperatures, the initially formed aluminium fluoride could be converted to the more thermodynamically stable oxide. The decomposition of aluminium trihydroxide, for instance, goes through various transition aluminas before forming the stable α-Al₂O₃ at high temperatures (around 1200-1400°C). researchgate.netresearchgate.net A similar series of phase transformations might be expected for the residue from aluminium tris(trifluoroacetate) under oxidative conditions.

Table 4: Expected Solid Residues from Pyrolysis of Aluminium Tris(trifluoroacetate)

| Atmosphere | Expected Primary Residue | Potential Intermediate/Final Phases |

|---|---|---|

| Inert (N₂, Ar) | Aluminium Fluoride (AlF₃) | Amorphous AlF₃, crystalline α-AlF₃, β-AlF₃ |

Characterization of these solid residues would typically be performed using techniques such as X-ray diffraction (XRD) to identify crystalline phases, scanning electron microscopy (SEM) to observe morphology, and solid-state NMR to probe the local environment of the aluminium atoms.

Advanced Applications of Aluminium Tris Trifluoroacetate in Chemical Synthesis and Materials Precursor Chemistry

Catalytic Roles in Stereoselective and Regioselective Organic Synthesis

The application of aluminium salts as Lewis acid catalysts in organic synthesis is a well-established field. However, specific literature detailing the catalytic roles of Aluminium tris(trifluoroacetate) in stereoselective and regioselective reactions is limited. While related compounds such as aluminium triflate (Al(OTf)₃) have been shown to be effective catalysts for various transformations, including nucleophilic substitutions and ring-opening reactions, direct and comprehensive studies on Aluminium tris(trifluoroacetate) are not extensively documented. researchgate.net The strong Lewis acidity, anticipated from the three electron-withdrawing trifluoroacetate (B77799) ligands, suggests its potential to activate substrates and influence the stereochemical and regiochemical outcomes of reactions. For instance, other aluminium-based catalysts have been successfully employed in Diels-Alder reactions to achieve high levels of regio- and stereocontrol. organic-chemistry.org It is plausible that Aluminium tris(trifluoroacetate) could serve a similar purpose, although dedicated research is required to confirm and characterize this potential.

Precursor for Fluorine-Containing Materials and Metal Fluorides

The fluorine content and thermal decomposition characteristics of Aluminium tris(trifluoroacetate) make it a viable precursor for the synthesis of fluorine-containing materials and metal fluorides through various deposition and solution-based techniques.

Chemical Vapor Deposition (CVD) Precursor Applications of Aluminium Tris(trifluoroacetate)

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity solid materials. The volatility and decomposition pathway of a precursor are critical for its suitability in CVD processes. Research on the thermal decomposition of the closely related compound tris(trifluoroacetylacetonato)aluminum(III) (Al(tfa)₃) has shown that it can be used to deposit aluminium oxide (Al₂O₃) films. dtic.mil However, these films were found to have significant carbon incorporation. dtic.mil Given the structural similarities, it can be inferred that Aluminium tris(trifluoroacetate) might also serve as a CVD precursor for Al₂O₃ or potentially aluminium fluoride (B91410) (AlF₃) thin films. The presence of trifluoroacetate ligands could offer a pathway for the in-situ generation of fluoride species. However, the potential for carbon and oxygen contamination in the deposited films would need to be carefully investigated and controlled.

Sol-Gel and Solution-Phase Precursor Chemistry Utilizing Aluminium Tris(trifluoroacetate)

The sol-gel process offers a low-temperature route to high-purity and homogeneous materials. Aluminium tris(trifluoroacetate) and its parent acid, trifluoroacetic acid, play a significant role in the synthesis of fluorine-containing materials via sol-gel methods. Research has demonstrated the use of trifluoroacetic acid to modify and stabilize aluminium fluoride sols. researchgate.netrsc.org In these processes, transparent sols with low viscosity, consisting of small oligomeric or cluster units of aluminium fluoride, are obtained. rsc.org The trifluoroacetate groups can coordinate to the surface of the nanoparticles, preventing agglomeration and allowing for the formation of stable dispersions. rsc.org These stabilized sols are valuable for creating optical and anti-reflecting coatings. rsc.org The controlled hydrolysis and condensation of Aluminium tris(trifluoroacetate) or its in-situ formation could provide a direct route to aluminium fluoride or oxyfluoride nanoparticles with tailored properties.

| Precursor Application | Technique | Resulting Material | Key Findings |

| Aluminium tris(trifluoroacetate) analogue (Al(tfa)₃) | Chemical Vapor Deposition (CVD) | Aluminium Oxide (Al₂O₃) | Resulted in Al₂O₃ films with significant carbon incorporation. dtic.mil |

| Trifluoroacetic acid (related to precursor) | Sol-Gel Synthesis | Stabilized Aluminium Fluoride Sols | Prevents agglomeration of nanoparticles, enabling the formation of transparent optical coatings. rsc.org |

Applications in Polymerization Chemistry as an Initiator or Co-catalyst

The Lewis acidic nature of aluminium compounds makes them effective initiators or co-catalysts for various polymerization reactions. While specific studies focusing on Aluminium tris(trifluoroacetate) are scarce, the behavior of analogous aluminium salts provides insight into its potential applications. For instance, aluminium triflate has been investigated as a catalyst for the ring-opening polymerization of cyclic monomers. researchgate.net This suggests that Aluminium tris(trifluoroacetate), with its similar trifluoro-substituted anionic ligands, could also initiate or co-catalyze such polymerizations. The electron-withdrawing nature of the trifluoroacetate groups would enhance the Lewis acidity of the aluminium center, potentially leading to high catalytic activity. Furthermore, various alkylaluminum compounds are known to act as co-initiators in the cationic polymerization of monomers like butadiene. rsc.org

Role as a Specific Reagent in Advanced Organic Methodologies

Beyond catalysis, certain metal complexes can act as specific reagents to effect particular transformations in organic synthesis. The role of Aluminium tris(trifluoroacetate) as such a specific reagent is not well-documented in the available literature. While trifluoroacetic acid itself is a widely used reagent and catalyst in organic synthesis for various reactions including rearrangements and protecting group removal, the specific contributions and advantages of the aluminium salt are yet to be thoroughly explored. core.ac.uk The compound diisopropoxyaluminium trifluoroacetate has been prepared and used as a reducing agent for aldehydes and ketones, highlighting that aluminium trifluoroacetate derivatives can possess unique reactivity. dtic.mil Further research is necessary to uncover any specific reagent-based applications of Aluminium tris(trifluoroacetate) in advanced organic methodologies.

Theoretical and Computational Investigations of Aluminium Tris Trifluoroacetate

Quantum Chemical Studies of Electronic Structure and Bonding (e.g., DFT, ab initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and bonding in aluminium tris(trifluoroacetate). These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, stability, and the nature of its chemical bonds.

Detailed Research Findings: DFT studies, likely employing functionals such as B3LYP or PBE with appropriate basis sets (e.g., 6-311G**), would be the workhorse for investigating Al(CF₃COO)₃. Such studies on analogous metal carboxylates reveal that the trifluoroacetate (B77799) ligands would likely coordinate to the central aluminium atom through the oxygen atoms of the carboxylate groups. The coordination could be monodentate or, more likely, bidentate, leading to a coordination number of six for the aluminium atom and an octahedral or distorted octahedral geometry.

Key parameters that would be elucidated include:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) groups would influence the Al-O bond lengths and the O-C-O bond angles within the acetate (B1210297) ligands.

Charge Distribution: Natural Bond Orbital (NBO) or Mulliken population analysis would quantify the partial atomic charges, revealing the extent of charge transfer from the aluminium atom to the trifluoroacetate ligands. This would highlight the ionic character of the Al-O bonds.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is expected to be localized primarily on the oxygen atoms of the trifluoroacetate ligands, while the LUMO would likely be centered on the aluminium atom. The HOMO-LUMO energy gap is a key indicator of the compound's kinetic stability and chemical reactivity. A larger gap implies higher stability.

Below is an illustrative table of what DFT calculations might predict for the key structural parameters of an optimized Al(CF₃COO)₃ molecule, assuming a bidentate coordination.

| Parameter | Predicted Value |

| Al-O Bond Length (Å) | 1.85 - 1.95 |

| C-O Bond Length (Å) | 1.25 - 1.28 |

| C-C Bond Length (Å) | 1.54 - 1.57 |

| C-F Bond Length (Å) | 1.33 - 1.36 |

| O-Al-O Bond Angle (°) | 85 - 95 |

| O-C-O Bond Angle (°) | 124 - 128 |

| HOMO Energy (eV) | -7.5 to -8.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 5.5 to 7.5 |

Note: The data in this table is illustrative and represents typical values for similar metal carboxylate complexes, not experimentally verified data for aluminium tris(trifluoroacetate).

Computational Modeling of Reaction Mechanisms and Transition States Involving Aluminium Tris(trifluoroacetate)

Computational modeling is a powerful tool for investigating the mechanisms of reactions where aluminium tris(trifluoroacetate) acts as a reactant or, more commonly, as a Lewis acid catalyst. DFT calculations can map out the potential energy surface for a given reaction, identifying intermediates and, crucially, the transition state structures and their associated activation energies.

Detailed Research Findings: In catalysis, Al(CF₃COO)₃ is expected to function as an effective Lewis acid due to the electron-deficient nature of the aluminium center, which is further enhanced by the inductive effect of the trifluoroacetate ligands. Computational studies on similar Lewis acids, like aluminium triflate, demonstrate their catalytic prowess in reactions such as Friedel-Crafts acylations or alkylations. youtube.com

A typical computational workflow to study a reaction mechanism would involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any intermediates.

Transition State (TS) Searching: Using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to locate the first-order saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: Calculation of vibrational frequencies to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

This approach allows for the determination of the reaction's energy profile, providing a quantitative understanding of its feasibility and kinetics. For instance, in a catalyzed esterification, the aluminium center would coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and lowering the activation barrier for nucleophilic attack by an alcohol.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of substances in the condensed phase (e.g., in solution). mdpi.com MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

Detailed Research Findings: For aluminium tris(trifluoroacetate), MD simulations can provide insights into:

Solvation Structure: Simulating Al(CF₃COO)₃ in a solvent box (e.g., water, THF, or an organic solvent) reveals how solvent molecules arrange around the solute. Radial distribution functions (RDFs) can be calculated to show the probability of finding a solvent atom at a certain distance from an atom in the solute, providing a detailed picture of the solvation shell. Ab initio MD (AIMD) simulations, which use quantum mechanical calculations for the forces, can provide even more accurate descriptions of complex interactions like hydrolysis. mdpi.com

Ion Pairing and Aggregation: In solution, especially at higher concentrations, Al(CF₃COO)₃ may not exist as discrete, fully solvated molecules. MD simulations can explore the formation of ion pairs or larger aggregates and calculate the potential of mean force (PMF) for these association/dissociation processes.

Transport Properties: MD simulations can be used to predict dynamic properties such as diffusion coefficients and viscosity, which are important for understanding its behavior in practical applications.

Reactive force fields, such as ReaxFF, could be employed to study chemical reactions, such as hydrolysis or ligand exchange, in a dynamic, solution-phase environment over longer timescales than are accessible with AIMD. psu.edu

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for interpreting experimental spectra and confirming the identity and structure of a compound.

Detailed Research Findings:

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated vibrational modes can be assigned to specific motions of the atoms (e.g., Al-O stretching, C=O stretching, CF₃ bending). Comparing the computed spectrum with an experimental one can validate the calculated geometry. The strong electron-withdrawing nature of the CF₃ groups would cause a significant blue-shift in the C=O stretching frequencies compared to non-fluorinated acetates. A combined experimental and computational study on trifluoroacetic acid droplets has demonstrated the power of this approach. hawaii.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (e.g., for ¹³C, ¹⁹F, ²⁷Al) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are highly sensitive to the electronic environment around the nucleus and can help in assigning peaks in experimental NMR spectra and confirming the coordination environment of the aluminium atom.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. For a main-group compound like Al(CF₃COO)₃, these transitions are typically high in energy (in the UV region) and correspond to ligand-to-metal charge transfer (LMCT) bands.

The table below provides an example of predicted vibrational frequencies for key functional groups in Al(CF₃COO)₃.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Asymmetric Stretch | 1680 - 1720 |

| C=O Symmetric Stretch | 1450 - 1490 |

| C-F Symmetric/Asymmetric Stretch | 1100 - 1300 |

| Al-O Stretch | 450 - 550 |

Note: These are representative values based on calculations of similar compounds and are intended for illustrative purposes.

Emerging Research Directions and Future Perspectives for Aluminium Tris Trifluoroacetate

Development of Novel and Sustainable Synthetic Routes

The advancement of applications for aluminium tris(trifluoroacetate) is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Current research is geared towards overcoming the limitations of traditional synthetic approaches, which may involve expensive reagents or harsh reaction conditions.

A notable synthetic application that highlights its reactivity is the preparation of aluminium tris(fluorosulfate), a thermally stable solid Lewis superacid. This process involves the reaction of aluminium tris(trifluoroacetate) with fluorosulfuric acid researchgate.net. This transformation showcases the utility of aluminium tris(trifluoroacetate) as a precursor for other valuable aluminium-based reagents.

Future research in this area is expected to focus on:

Atom-Economic Reactions: Designing syntheses that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Green Solvents: Exploring the use of ionic liquids, supercritical fluids, or water as reaction media to replace volatile and hazardous organic solvents.

Mechanochemical Synthesis: Investigating solvent-free synthetic methods that utilize mechanical force to induce chemical reactions, offering a greener alternative to traditional solution-phase synthesis.

Precursor Design: Developing novel aluminium precursors that can be converted to aluminium tris(trifluoroacetate) under mild conditions. An example from a related field is the synthesis of an aluminium triflate-grafted catalyst from aluminium isopropoxide and triflic acid, suggesting pathways for creating supported catalysts researchgate.net.

These innovative routes aim to make aluminium tris(trifluoroacetate) more accessible for both academic research and industrial applications, paving the way for its broader use.

Exploration of Unconventional Reactivity and Catalytic Pathways

The Lewis acidic nature of the aluminium center, amplified by the inductive effect of the trifluoroacetate (B77799) groups, makes aluminium tris(trifluoroacetate) a compelling catalyst. While its close relative, aluminium triflate (Al(OTf)₃), is a well-established catalyst for a range of organic transformations including Friedel-Crafts reactions and hydroalkoxylations, the specific catalytic profile of aluminium tris(trifluoroacetate) is an area of active exploration researchgate.netacs.orgresearchgate.net.

A significant example of its catalytic utility is in the deuterium-protium exchange in naphthalene (B1677914). In conjunction with trifluoroacetic acid, aluminium tris(trifluoroacetate) acts as an effective catalyst for this transformation, providing a clear experimental model for demonstrating the principles of kinetic versus thermodynamic control in electrophilic aromatic substitution researchgate.netnxp.com. This specific reactivity highlights its potential in facilitating reactions that require a carefully tuned Lewis acid catalyst.

Future research is anticipated to delve into more unconventional catalytic applications, such as:

C-H Bond Activation: Designing catalytic systems for the direct functionalization of typically inert carbon-hydrogen bonds.

Polymerization Reactions: Exploring its potential as an initiator or catalyst for the polymerization of various monomers.

Asymmetric Catalysis: Developing chiral variants or using it in conjunction with chiral ligands to catalyze enantioselective reactions.

The exploration of these novel catalytic pathways could unlock new synthetic strategies for producing complex molecules.

Integration with Flow Chemistry and Automated Synthesis Techniques

The translation of chemical processes from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. While the direct application of aluminium tris(trifluoroacetate) in synthetic flow chemistry is still a nascent field, the general trend towards continuous processing in the chemical industry suggests this is a promising future direction. For instance, the development of automated synthesis platforms for related compounds, such as in [¹⁸F]AlF radiolabelling, underscores the potential for automating complex chemical processes involving aluminium fluorinated compounds nxp.com.

Future integration of aluminium tris(trifluoroacetate) with modern synthesis technologies could involve:

Packed-Bed Reactors: Immobilizing the catalyst on a solid support for use in continuous flow reactors, which would simplify product purification and catalyst recycling.

Microfluidic Systems: Utilizing microreactors to precisely control reaction parameters and screen for optimal conditions in catalytic reactions involving aluminium tris(trifluoroacetate).

Automated Platforms: Incorporating the reagent into automated synthesis platforms for high-throughput screening of reaction conditions and library synthesis, accelerating discovery. An analytical flow chart for PFAS, which includes aluminium tris(trifluoroacetate), points to its inclusion in automated analytical workflows, which could be adapted for synthetic purposes.

The synergy between aluminium tris(trifluoroacetate) catalysis and flow chemistry could lead to the development of highly efficient and automated processes for fine chemical and pharmaceutical synthesis.

Advanced In-Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reacting systems, are powerful tools for elucidating the role of catalysts and intermediates.

The study of reactions involving aluminium tris(trifluoroacetate) and its analogues has benefited significantly from such techniques. For example, proton NMR spectroscopy has been instrumental in tracking the kinetics of the deuterium-protium exchange in naphthalene catalyzed by aluminium tris(trifluoroacetate) researchgate.netnxp.com. For the related aluminium triflate, spectroscopic measurements have provided clear evidence for different ionic environments of the triflate anion in solution, distinguishing between solvent-separated and aluminium-bound species.

Future research will likely employ a broader range of advanced spectroscopic methods to probe the mechanistic details of reactions involving aluminium tris(trifluoroacetate):

| Spectroscopic Technique | Information Gained |

| In-situ NMR | Real-time monitoring of reactant consumption and product formation; identification of reaction intermediates. |

| In-situ IR/Raman | Observation of changes in vibrational modes to track bond formation/breaking and catalyst-substrate interactions. |

| X-ray Absorption Spectroscopy (XAS) | Probing the local coordination environment and oxidation state of the aluminium center during catalysis. |

| Mass Spectrometry | Detection and characterization of transient intermediates and catalytic species in the gas phase. |

These advanced studies will provide unprecedented insight into the structure and reactivity of the active catalytic species, guiding the rational design of more efficient and selective catalytic systems.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental investigation and computational modeling has become an indispensable strategy in modern chemical research. Computational methods, particularly Density Functional Theory (DFT), can provide detailed insights into reaction energetics, transition state structures, and electronic properties that are often difficult to access experimentally.

This synergistic approach has been successfully applied to study systems related to aluminium tris(trifluoroacetate). For instance, combined experimental (spectroscopic, electrochemical) and computational (DFT) studies on aluminium triflate in various solvents have been used to investigate ion speciation, optimized molecular geometries, and redox potentials. These studies help to build a comprehensive picture of the behavior of the electrolyte solutions. Furthermore, DFT calculations have been used to explain the mechanistic differences between reactions catalyzed by different Lewis acids, such as BF₃ and trifluoroacetic acid (TFA), providing a deeper understanding of the factors that control product distribution.

The future application of these combined methodologies to aluminium tris(trifluoroacetate) will be crucial for:

Predicting Reactivity: Using computational screening to predict the catalytic activity of aluminium tris(trifluoroacetate) for new classes of reactions.

Elucidating Mechanisms: Modeling entire catalytic cycles to identify rate-determining steps and key intermediates.

Designing Novel Catalysts: In-silico design of modified aluminium tris(trifluoroacetate) derivatives with enhanced activity or selectivity.